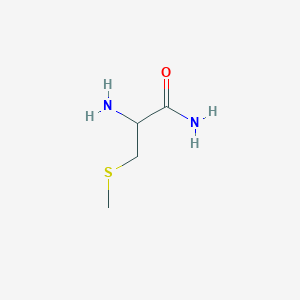
2-Amino-3-methylsulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methylsulfanylpropanamide is a useful research compound. Its molecular formula is C4H10N2OS and its molecular weight is 134.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
2-Amino-3-methylsulfanylpropanamide is characterized by the following structural features:
- Molecular Formula : C₄H₁₁N₃OS
- Molecular Weight : 145.22 g/mol
This compound contains an amino group, a methylsulfanyl group, and an amide functional group, contributing to its diverse biological activities.
Antimicrobial Applications
Research has demonstrated that this compound exhibits notable antimicrobial properties.
Case Study: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the compound's effectiveness against resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating resistant infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies.
Case Study: Cancer Cell Lines
In a study assessing the cytotoxic effects on human cancer cell lines (HCT-116 and MCF-7), the compound showed promising results:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HCT-116 | 5.2 |
| MCF-7 | 6.8 |
These findings indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further drug development.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects.
Case Study: Inflammation Models
In vivo studies using murine models demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 200 |
These results suggest that the compound may modulate inflammatory responses by inhibiting NF-kB signaling pathways.
Additional Therapeutic Applications
Beyond its antimicrobial, anticancer, and anti-inflammatory applications, this compound is being studied for other therapeutic potentials:
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress.
- Cardiovascular Benefits : Research is ongoing to explore its potential in managing hypertension and other cardiovascular conditions.
Propriétés
Formule moléculaire |
C4H10N2OS |
|---|---|
Poids moléculaire |
134.20 g/mol |
Nom IUPAC |
2-amino-3-methylsulfanylpropanamide |
InChI |
InChI=1S/C4H10N2OS/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) |
Clé InChI |
AGLVVBMOOGSWMQ-UHFFFAOYSA-N |
SMILES canonique |
CSCC(C(=O)N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













